molecular formula C20H30N4OS B3445668 1'-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide

1'-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide

Cat. No. B3445668
M. Wt: 374.5 g/mol
InChI Key: INYOOTJVKJMURO-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 918505


Synthesis Analysis

  • Pathway 2 : Involves the initial preparation of N-arylsuccinimides, followed by their reaction with aminoguanidine hydrochloride under microwave irradiation. This pathway is suitable for less nucleophilic aromatic amines .


Molecular Structure Analysis

The molecular structure of RS4690 consists of a bipiperidine core with a carbamothioyl group attached to the 1’-position of the bipiperidine ring. The 3,5-dimethylphenyl group further modifies the structure .


Chemical Reactions Analysis

RS4690 selectively inhibits Dishevelled 1 (DVL1) binding, a crucial player in the WNT/β-catenin pathway. Computational studies led to its discovery. The enantiomer (S)-1 effectively inhibits DVL1 and impacts the growth of HCT116 cells. It also induces a high level of ROS production .

Mechanism of Action

RS4690’s mechanism of action involves disrupting the interaction between DVL1 protein and its cognate receptor Frizzled via a shared PDZ domain. By inhibiting this interaction, RS4690 modulates the WNT/β-catenin pathway, which plays a pivotal role in cellular functions and cancer development .

properties

IUPAC Name

1-[(3,5-dimethylphenyl)carbamothioyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4OS/c1-15-12-16(2)14-17(13-15)22-19(26)23-10-6-20(7-11-23,18(21)25)24-8-4-3-5-9-24/h12-14H,3-11H2,1-2H3,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYOOTJVKJMURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-[(3,5-Dimethylphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide
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1'-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide
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1'-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide
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1'-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide
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1'-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 6
1'-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide

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